2-(Allylamino)isonicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

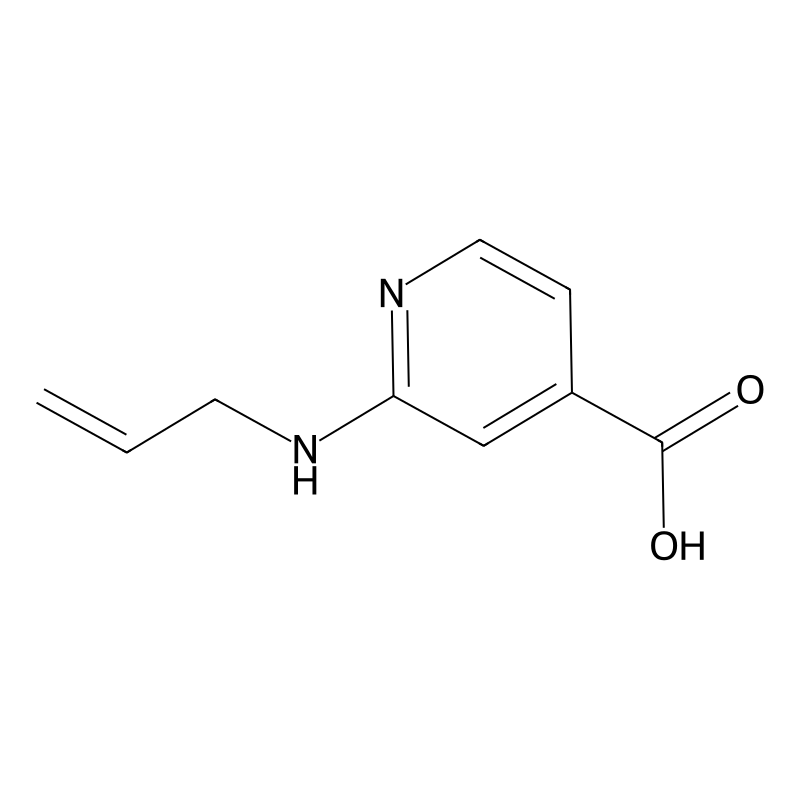

2-(Allylamino)isonicotinic acid is an organic compound with the chemical formula and a CAS number of 1019461-29-0. This compound features an isonicotinic acid structure, which is a derivative of pyridine, characterized by the presence of an allylamino group at the 2-position. The molecular weight of 2-(Allylamino)isonicotinic acid is approximately 178.19 g/mol. Its structure includes a carboxylic acid group and an amino group that contributes to its potential biological activities and applications in medicinal chemistry.

There is no documented information on the mechanism of action of AAIA.

As with any new compound, safety information for AAIA is not yet established. Standard protocols for handling unknown chemicals should be followed if working with AAIA in a research setting.

Future Research Directions

Due to the limited research on AAIA, further investigation is warranted to explore its potential. Here are some possibilities:

- Synthesis and characterization of AAIA to obtain pure material for further studies.

- Evaluation of its biological activity against various targets relevant to human diseases.

- Computational modeling to predict potential interactions with biomolecules.

- Acylation Reactions: The amino group can react with acyl chlorides to form amides.

- Esterification: The carboxylic acid can react with alcohols in the presence of acid catalysts to form esters.

- Nucleophilic Substitution: The allylamino group can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex organic molecules.

These reactions highlight its versatility as a building block in organic synthesis.

The synthesis of 2-(Allylamino)isonicotinic acid typically involves several key steps:

- Starting Material: The synthesis begins with isonicotinic acid or its derivatives.

- Formation of Allylamine: Allylamine can be synthesized via the reaction of allyl bromide with ammonia or primary amines.

- Coupling Reaction: The allylamine is then coupled with isonicotinic acid through standard coupling methods such as using carbodiimides (e.g., EDC) to activate the carboxylic acid for nucleophilic attack by the amine.

2-(Allylamino)isonicotinic acid has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.

- Chemical Research: Its unique structure allows for exploration in synthetic organic chemistry, particularly in creating new derivatives with enhanced properties.

- Material Science: Compounds like this may find use in developing new materials due to their chemical properties.

Research on the interaction profiles of 2-(Allylamino)isonicotinic acid is still emerging. Studies often focus on:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and therapeutic potential.

- Metabolic Pathways: Investigating how this compound is metabolized in biological systems can help predict its efficacy and safety profiles.

Several compounds share structural similarities with 2-(Allylamino)isonicotinic acid, including:

- Isonicotinic Acid (C6H5NO2): A simpler structure lacking the allylamino group but retaining significant biological activity.

- 2-(Dimethylamino)isonicotinic Acid (C10H15N3O2): Contains a dimethylamino group instead of an allyl group, potentially offering different pharmacological properties.

- 2-(Diallylamino)isonicotinic Acid (C12H14N2O2): Features a diallyl substitution, which may enhance certain biological activities compared to the allyl substitution.

Comparison TableCompound Name Chemical Formula Unique Features Isonicotinic Acid C6H5NO2 Basic structure; significant antimicrobial activity 2-(Dimethylamino)isonicotinic Acid C10H15N3O2 Dimethylamino group; varied pharmacological effects 2-(Diallylamino)isonicotinic Acid C12H14N2O2 Diallyl substitution; potential enhanced activity

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Isonicotinic Acid | C6H5NO2 | Basic structure; significant antimicrobial activity |

| 2-(Dimethylamino)isonicotinic Acid | C10H15N3O2 | Dimethylamino group; varied pharmacological effects |

| 2-(Diallylamino)isonicotinic Acid | C12H14N2O2 | Diallyl substitution; potential enhanced activity |

This comparison illustrates the unique position of 2-(Allylamino)isonicotinic acid within a family of related compounds, emphasizing its potential for diverse applications in medicinal chemistry and beyond.

Aminoisonicotinic acid derivatives have been pivotal in medicinal chemistry since the mid-20th century, particularly in antitubercular drug development. Isoniazid, a 2-substituted isonicotinic acid hydrazide, emerged as a cornerstone in tuberculosis treatment in the 1950s. The structural versatility of isonicotinic acid—featuring a pyridine ring with a carboxylic acid group at the 4-position—enabled systematic modifications. Early studies focused on hydrazide derivatives, which demonstrated enhanced bioactivity due to their ability to form reactive intermediates within mycobacterial cells. Later research expanded to include amides, esters, and amine-substituted variants, such as 2-(allylamino)isonicotinic acid, which introduced allylamine groups to modulate solubility and target binding.

| Key Historical Derivatives | Applications | Structural Features |

|---|---|---|

| Isoniazid (2-hydrazino) | Antitubercular | Hydrazide linkage |

| Ethionamide (2-ethylthio) | Antimycobacterial | Thioamide substitution |

| 2-(Allylamino)isonicotinic acid | Synthetic precursor | Allylamine side chain |

This historical progression highlights the strategic substitution of the isonicotinic acid scaffold to optimize pharmacokinetic properties and biological activity.

Significance in Organic Chemistry and Materials Science

2-(Allylamino)isonicotinic acid serves as a valuable building block in organic synthesis due to its dual functionality: the carboxylic acid group facilitates esterification or amidation, while the allylamine moiety enables crosslinking or polymerization. In materials science, isonicotinic acid derivatives are employed as ligands in coordination polymers and metal-organic frameworks (MOFs). For example, isonicotinic acid-templated metal phosphate-oxalates exhibit tailored luminescence and proton-conduction properties, underscoring their utility in energy storage and optoelectronic devices.

Reactivity and Synthetic Applications

The compound’s reactivity is governed by:

- Carboxylic acid group: Reacts with alcohols to form esters or undergoes decarboxylation under thermal conditions.

- Allylamine side chain: Participates in cycloaddition reactions (e.g., with dienophiles) or serves as a site for further functionalization via epoxidation or hydrogenation.

Recent advances include one-pot synthesis methods that streamline the preparation of substituted 2-amino isonicotinic acids, reducing reaction steps and improving yields.

Materials Science Applications

Isonicotinic acid derivatives are integral to:

- Coordination polymers: Acting as bridging ligands between metal ions, enabling tailored crystal architectures.

- Proton-conductive materials: SCU-27, a layered metal phosphate-oxalate, achieves proton conductivity of $$9.0 \times 10^{-4} \, \text{S cm}^{-1}$$ at 85°C, driven by hydrated layers and hydrogen-bonding networks.

Current Research Landscape

Modern research focuses on optimizing synthetic routes, exploring biological activity, and expanding material applications. Key trends include:

Emerging studies also investigate the compound’s role in forming Schiff bases and oxadiazoles, which enhance antioxidant and antimicrobial properties.